molecular formula C29H24N2O5 B12475663 2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12475663
M. Wt: 480.5 g/mol
InChI Key: SBZKALJNLWAWEY-UHFFFAOYSA-N
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Description

2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxypropyl group, a naphthalen-1-yloxy phenyl group, and a 1,3-dioxoisoindole-5-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core 1,3-dioxoisoindole structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The methoxypropyl and naphthalen-1-yloxy phenyl groups are then introduced through subsequent substitution reactions. Common reagents used in these reactions include methoxypropyl bromide and naphthalen-1-yloxy chloride, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The naphthalen-1-yloxy phenyl group can be reduced to form naphthalen-1-yl phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl and naphthalen-1-yloxy phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures, with solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the naphthalen-1-yloxy phenyl group can yield naphthalen-1-yl phenyl derivatives.

Scientific Research Applications

2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound can be used in studies of cellular processes, particularly those involving signal transduction or enzyme activity.

    Industry: The compound can be used in the development of new materials, particularly those with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl and naphthalen-1-yloxy phenyl groups can interact with hydrophobic pockets in proteins, while the 1,3-dioxoisoindole core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE include:

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalen-1-yloxy phenyl group but lacks the 1,3-dioxoisoindole core.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have similar naphthalene groups but different core structures.

    Azachalcones: These compounds have similar aromatic ring structures but different functional groups.

The uniqueness of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE lies in its combination of the methoxypropyl, naphthalen-1-yloxy phenyl, and 1,3-dioxoisoindole groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-N-(4-naphthalen-1-yloxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C29H24N2O5/c1-35-17-5-16-31-28(33)24-15-10-20(18-25(24)29(31)34)27(32)30-21-11-13-22(14-12-21)36-26-9-4-7-19-6-2-3-8-23(19)26/h2-4,6-15,18H,5,16-17H2,1H3,(H,30,32)

InChI Key

SBZKALJNLWAWEY-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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